2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the corresponding hydrazone. Cyclization of the hydrazone with formamide under acidic conditions results in the formation of the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: Studied for their anticancer and antimicrobial activities
Uniqueness
2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
919833-16-2 |
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Molecular Formula |
C16H11ClN6 |
Molecular Weight |
322.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-phenyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C16H11ClN6/c17-11-8-4-5-9-12(11)23-21-13-14(18)19-15(20-16(13)22-23)10-6-2-1-3-7-10/h1-9H,(H2,18,19,20,22) |
InChI Key |
IJUBXEAPPZWSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN(N=C3C(=N2)N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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